molecular formula C18H17N3O B2759986 N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-indazole-3-carboxamide CAS No. 1448067-39-7

N-(2,3-dihydro-1H-inden-5-yl)-1-methyl-1H-indazole-3-carboxamide

Cat. No.: B2759986
CAS No.: 1448067-39-7
M. Wt: 291.354
InChI Key: BYIGGHXTKOBFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2,3-Dihydro-1H-inden-5-yl)acetamide” is a chemical compound with the molecular formula C11H13NO . It has an average mass of 175.227 Da and a monoisotopic mass of 175.099716 Da .


Molecular Structure Analysis

The molecular structure of “N-(2,3-dihydro-1H-inden-5-yl)acetamide” consists of 11 carbon atoms, 13 hydrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C11H13NO/c1-8(13)12-11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3,(H,12,13) .


Physical and Chemical Properties Analysis

“N-(2,3-dihydro-1H-inden-5-yl)acetamide” is a solid substance . It has a melting point range of 154 - 156 degrees Celsius .

Scientific Research Applications

Monoamine Oxidase B (MAO-B) Inhibition

Indazole- and indole-carboxamides, including derivatives closely related to the compound of interest, have been discovered as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds are synthesized through standard procedures and exhibit significant selectivity and potency against human MAO-B, suggesting their potential application in treating diseases related to MAO-B activity, such as Parkinson's disease (Tzvetkov et al., 2014).

Antiproliferative Activity

N-Phenyl-1H-indazole-1-carboxamides have been synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines. These compounds have shown potential in inhibiting cell growth, with certain derivatives exhibiting significant efficacy against colon and melanoma cell lines. This indicates the potential application of these compounds in developing cancer therapies (Maggio et al., 2011).

Antitumor Activity

The synthesis of specific indazole-carboxamide derivatives has been reported, with these compounds showing inhibitory effects on the proliferation of certain cancer cell lines. This highlights their potential use in antitumor applications, providing a foundation for further investigation into their therapeutic properties (Xuechen Hao et al., 2017).

Structural Analysis and Optimization

Research has focused on the structural analysis and optimization of indazole-carboxamide inhibitors, particularly concerning their interaction with monoamine oxidase B (MAO-B). These studies include computational docking and experimental evidence, offering insights into the binding modes and the role of specific molecular positions in inhibitory activity. This research is crucial for the development of more effective and selective MAO-B inhibitors for therapeutic use (N. Tzvetkov & L. Antonov, 2017).

Safety and Hazards

The safety information available indicates that “N-(2,3-dihydro-1H-inden-5-yl)acetamide” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-1-methylindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-21-16-8-3-2-7-15(16)17(20-21)18(22)19-14-10-9-12-5-4-6-13(12)11-14/h2-3,7-11H,4-6H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIGGHXTKOBFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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